molecular formula C6H8N4O2 B13674564 2-Hydrazinyl-5-methyl-4-nitropyridine

2-Hydrazinyl-5-methyl-4-nitropyridine

Cat. No.: B13674564
M. Wt: 168.15 g/mol
InChI Key: NFMHJULPDFCVET-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H8N4O2. It is a derivative of pyridine, characterized by the presence of hydrazinyl, methyl, and nitro functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-methyl-4-nitropyridine typically involves the nitration of pyridine derivatives followed by hydrazinolysis. One common method includes the nitration of 5-methylpyridine to form 5-methyl-4-nitropyridine, which is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-methyl-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydrazinyl-5-methyl-4-nitropyridine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methyl-4-nitropyridine involves its interaction with molecular targets through its hydrazinyl and nitro groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and redox reactions .

Biological Activity

2-Hydrazinyl-5-methyl-4-nitropyridine (C6H9N3O2) is a pyridine derivative characterized by a hydrazine group at the second position, a methyl group at the fifth position, and a nitro group at the fourth position. This unique structural arrangement contributes to its significant biological activities, including antimicrobial properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Chemical Formula C6H9N3O2\text{Chemical Formula }C_6H_9N_3O_2

Key Structural Features:

  • Hydrazine Group: Enhances reactivity and potential for forming covalent bonds with biological targets.
  • Methyl Group: Influences lipophilicity and solubility.
  • Nitro Group: May contribute to biological activity through redox reactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, primarily focusing on its antimicrobial properties. The compound has been investigated for its ability to inhibit the growth of several bacterial and fungal strains.

Antimicrobial Properties

Studies have shown that this compound possesses significant antibacterial and antifungal activities. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites in microbial enzymes, disrupting their function.

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.0195 mg/mLHigh
Escherichia coli0.025 mg/mLHigh
Candida albicans0.039 mg/mLModerate
Bacillus subtilis0.0048 mg/mLHigh

The compound has shown particularly strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition at low concentrations .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes through covalent bonding. This interaction can lead to enzyme inhibition, which is crucial for its therapeutic potential.

Case Studies

  • Inhibition of CDK2/Cyclin Complexes:
    • In a study focused on cyclin-dependent kinases (CDKs), derivatives of this compound were evaluated for their ability to inhibit CDK2 complexes. The results indicated promising inhibitory activity, suggesting potential applications in cancer therapy .
  • Antifungal Activity Assessment:
    • A comprehensive evaluation of antifungal properties revealed that the compound effectively inhibited Candida albicans growth, with studies indicating that modifications in the chemical structure could enhance its antifungal efficacy .

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a lead compound in drug development. The unique combination of functional groups allows for diverse interactions with biological targets, making it an attractive candidate for further research.

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesSimilarity Level
2-HydrazinylpyridineHydrazine at position 2High
2-Hydrazinyl-3-methylpyridineMethyl at position 3Moderate
2-Hydrazinyl-4-methylpyridineMethyl at position 4Moderate
2-Hydrazinyl-5-nitropyridineNitro at position 5High

The structural uniqueness of this compound enhances its reactivity profile compared to similar compounds, potentially leading to improved therapeutic applications .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

(5-methyl-4-nitropyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8N4O2/c1-4-3-8-6(9-7)2-5(4)10(11)12/h2-3H,7H2,1H3,(H,8,9)

InChI Key

NFMHJULPDFCVET-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1[N+](=O)[O-])NN

Origin of Product

United States

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